![molecular formula C9H12O2 B073502 SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE] CAS No. 1491-12-9](/img/structure/B73502.png)
SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H12O2. It is characterized by a spiro linkage, which connects a bicyclo[2.2.1]hept-2-ene moiety to a 1,3-dioxolane ring. This unique structure imparts distinct chemical and physical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] typically involves the reaction of bicyclo[2.2.1]hept-2-ene with a suitable dioxolane precursor under controlled conditions. One common method includes the use of acid or base catalysts to facilitate the spiro linkage formation .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, often using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures.
Substitution: Sodium hydride, various nucleophiles, aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- (7-(Methylthio)spiro[bicyclo[2.2.1]hept-5-ene-2,2’-[1,3]dioxolane]-7-yl)methanol
- Methyl 5-bromospiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate .
Uniqueness
Spiro[bicyclo[2.2.1]hept-2-ene-7,2’-[1,3]dioxolane] is unique due to its specific spiro linkage and the combination of bicyclic and dioxolane structures. This uniqueness imparts distinct reactivity and properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
1491-12-9 |
---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C9H12O2/c1-2-8-4-3-7(1)9(8)10-5-6-11-9/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
GGMOMOBCKQPRBS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1C23OCCO3 |
Kanonische SMILES |
C1CC2C=CC1C23OCCO3 |
Synonyme |
Spiro[bicyclo[2.2.1]hept-2-ene-7,2-[1,3]dioxolane] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.